DIETHYL(TRIMETHYLSILYLMETHYL)MALONAT

Übersicht

Beschreibung

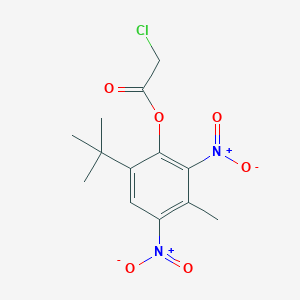

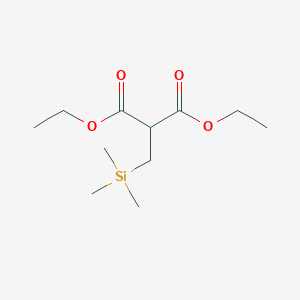

Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester is a chemical compound with the molecular formula C11H22O4Si . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

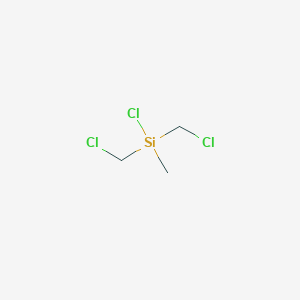

The synthesis of similar compounds involves the use of trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a base (i.e., pyridine, triethylamine, or 2,6-lutidine) in dichloromethane . Another method involves TMSCl and lithium sulfide (Li2S) in acetonitrile .Molecular Structure Analysis

The molecular structure of this compound includes a propanedioic acid moiety, a trimethylsilyl group, and a diethyl ester group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the formation of amide, ester, anhydride, and chloride derivatives . Trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .Wissenschaftliche Forschungsanwendungen

Organische Synthese

Diethyl(trimethylsilylmethyl)malonat wird in der organischen Synthese zur Herstellung von α-Arylmalonaten verwendet . Es ist ein vielseitiges Reagenz, das verwendet werden kann, um die Malonat-Einheit in eine Vielzahl organischer Verbindungen einzuführen .

Herstellung von monosubstituierter und disubstituierter Essigsäure

Diese Verbindung wird auch bei der Synthese von monosubstituierter und disubstituierter Essigsäure verwendet . Diese Säuren haben verschiedene Anwendungen in der chemischen Industrie, darunter die Herstellung von Polymeren, Farbstoffen und Pharmazeutika .

Synthese von Barbituraten

This compound ist an der Synthese von Barbituraten beteiligt . Barbiturate sind eine Klasse von Medikamenten, die als Beruhigungsmittel und Anästhetika verwendet werden .

Synthese von Pharmazeutika

Diese Verbindung wird bei der Synthese verschiedener Pharmazeutika verwendet, wie z. B. Chloroquin und Butazolidin . Chloroquin ist ein Medikament, das zur Vorbeugung und Behandlung von Malaria verwendet wird, während Butazolidin ein nichtsteroidales Antirheumatikum ist .

Synthese von Vitaminen

This compound dient als Zwischenprodukt bei der Synthese von Vitamin B1 und B6 . Diese Vitamine sind essentielle Nährstoffe, die eine Schlüsselrolle bei der Erhaltung der Gesundheit spielen

Wirkmechanismus

Target of Action

Diethyl(trimethylsilylmethyl)malonate, also known as Diethyl 2-((trimethylsilyl)methyl)malonate or Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester, is a chemical compound used in organic synthesis. Its primary targets are the α-carbon atoms adjacent to carbonyl groups in organic molecules .

Mode of Action

The compound acts by undergoing a chemical reaction known as the malonic ester synthesis . This reaction involves the alkylation of the α-carbon atoms adjacent to both carbonyl groups, followed by conversion to a substituted acetic acid . The α-carbon atoms can be deprotonated by a strong base, forming a carbanion that can undergo nucleophilic substitution on an alkyl halide, yielding the alkylated compound .

Biochemical Pathways

The malonic ester synthesis pathway is the primary biochemical pathway affected by this compound . This pathway allows for the formation of more complex molecular structures, such as Michael additions and aldol condensations . The compound’s unique properties enable the exploration of new chemical pathways, contributing to innovations in drug development and the creation of novel aromatic compounds .

Result of Action

The result of the compound’s action is the formation of a substituted acetic acid . This product can be further used in the synthesis of various carboxylic acids and their derivatives . The compound is instrumental in the manufacture of barbiturates, vitamins, and flavoring agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethyl(trimethylsilylmethyl)malonate. For instance, the compound should be stored and handled in a controlled environment to prevent degradation and maintain its efficacy .

Eigenschaften

IUPAC Name |

diethyl 2-(trimethylsilylmethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4Si/c1-6-14-10(12)9(8-16(3,4)5)11(13)15-7-2/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOGFXACYDZIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

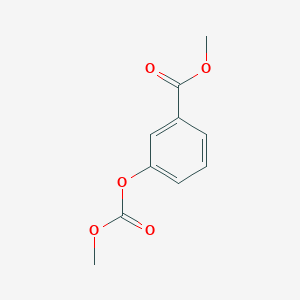

CCOC(=O)C(C[Si](C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066284 | |

| Record name | Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17962-38-8 | |

| Record name | 1,3-Diethyl 2-[(trimethylsilyl)methyl]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17962-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, ((trimethylsilyl)methyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017962388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 2-[(trimethylsilyl)methyl]-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [(trimethylsilyl)methyl]malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANEDIOIC ACID, ((TRIMETHYLSILYL)METHYL)-, DIETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZD84MD265 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.